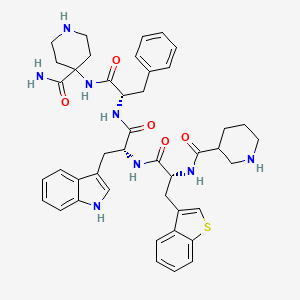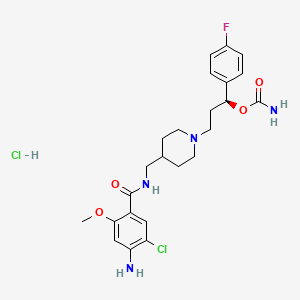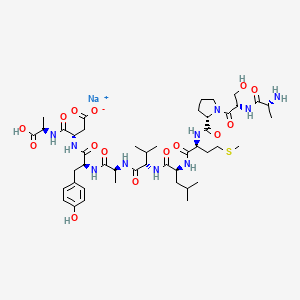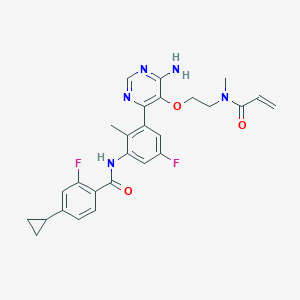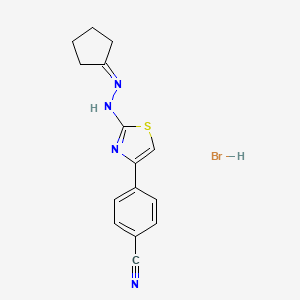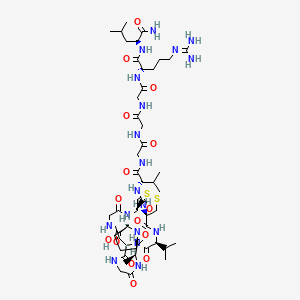
RO4583298
概要
説明
RO4583298 is a highly potent dual NK1/NK3 receptor antagonist with in vivo activity.
科学的研究の応用
Reactive Oxygen Species (ROS) and Nanomedicine
RO4583298's involvement in the generation or regulation of reactive oxygen species (ROS) suggests its potential application in the field of nanomedicine. ROS play a crucial role in various physiological functions, and advancements in nanotechnology have led to the exploration of nanomaterials with unique ROS-regulating properties. These nanomaterials guide the dynamic behaviors of ROS in biological environments, contributing to new therapeutic methodologies like nanomaterial-guided in vivo ROS evolution for therapy. This approach could be relevant in the context of this compound's biochemical properties (Yang, Chen, & Shi, 2019).
Research Objects (ROs) in Scientific Research
This compound's application extends to the concept of Research Objects (ROs) in scientific research. ROs are semantic aggregations of related scientific resources, annotations, and research contexts. They assist in referring to all materials supporting scientific investigation. Digital library systems like ROHub support the storage, management, and preservation of ROs, facilitating the sharing of scientific findings through ROs (Palma et al., 2014).
Nanofiltration and Membrane Technology
The term 'nanofiltration' is used to distinguish certain membranes from hyperfiltration seawater membranes. This compound might be related to the development of tailored membranes for applications such as processing salty cheese wheys, pharmaceutical preparations, and converting brackish water to potable water. These membranes, termed as 'nanofiltration' membranes, operate at lower net driving pressures compared to high rejection membranes, indicating a potential application area for this compound (Cadotte et al., 1988).
Plasma Medicine
Plasma medicine, involving cold atmospheric plasmas (CAP), produces various reactive species including ROS and reactive nitrogen species (RNS). These species play a significant role in the interaction of CAP with cells, triggering various signaling pathways. This compound, through its involvement with ROS, might have implications in plasma medicine, particularly in its interaction with prokaryotic and eukaryotic cells (Keidar & Robert, 2015).
特性
CAS番号 |
825643-56-9 |
|---|---|
分子式 |
C30H30F7N3O3 |
分子量 |
613.58 |
IUPAC名 |
2-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide |
InChI |
InChI=1S/C30H30F7N3O3/c1-16-9-20(31)5-6-21(16)22-13-26(40-8-7-25(42)24(40)15-41)38-14-23(22)39(4)27(43)28(2,3)17-10-18(29(32,33)34)12-19(11-17)30(35,36)37/h5-6,9-14,24-25,41-42H,7-8,15H2,1-4H3/t24-,25+/m1/s1 |
InChIキー |
QOOXCQFWUYVSGU-RPBOFIJWSA-N |
SMILES |
CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=C(C3=CC=C(F)C=C3C)C=C(N4[C@H](CO)[C@@H](O)CC4)N=C2)C)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
RO4583298; RO-4583298; RO 4583298 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



